
(5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (5-(cyclopropylcarbamoyl)-2-méthylphényl)boronique est un composé organoboronique qui a attiré l’attention ces dernières années en raison de ses propriétés chimiques uniques et de ses applications potentielles dans divers domaines. Ce composé est caractérisé par la présence d’un groupe acide boronique lié à un cycle phényle, qui est en outre substitué par un groupe cyclopropylcarbamoyle et un groupe méthyle. La fonctionnalité acide boronique en fait un réactif précieux en synthèse organique, en particulier dans les réactions de couplage croisé.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Une méthode courante est la réaction de couplage croisé de Suzuki-Miyaura, qui implique la réaction d’un halogénure d’aryle avec un acide boronique ou un ester de boronate en présence d’un catalyseur au palladium et d’une base . Les conditions réactionnelles sont généralement douces et peuvent être réalisées dans divers solvants, y compris l’eau et les solvants organiques.
Méthodes de production industrielle
La production industrielle de l’acide (5-(cyclopropylcarbamoyl)-2-méthylphényl)boronique peut impliquer des réactions de couplage de Suzuki-Miyaura à grande échelle. Le choix du catalyseur, de la base et du solvant peut être optimisé pour obtenir des rendements et une pureté élevés. De plus, l’utilisation de réacteurs à écoulement continu peut améliorer l’efficacité et la scalabilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (5-(cyclopropylcarbamoyl)-2-méthylphényl)boronique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe acide boronique peut être oxydé pour former des esters boroniques ou des borates.
Réduction : Les réactions de réduction peuvent convertir le groupe acide boronique en borane.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe acide boronique est remplacé par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le perborate de sodium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent réagir avec le groupe acide boronique en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des esters boroniques, tandis que la réduction peut produire des boranes. Les réactions de substitution peuvent conduire à la formation de divers dérivés phényliques substitués.
Applications De Recherche Scientifique
L’acide (5-(cyclopropylcarbamoyl)-2-méthylphényl)boronique a une large gamme d’applications en recherche scientifique :
Biologie : Le composé peut être utilisé pour modifier des biomolécules, telles que les protéines et les acides nucléiques, par formation d’ester boronique.
Industrie : Le composé peut être utilisé dans la production de matériaux avancés, tels que les polymères et les catalyseurs.
Mécanisme D'action
Le mécanisme d’action de l’acide (5-(cyclopropylcarbamoyl)-2-méthylphényl)boronique implique l’interaction du groupe acide boronique avec diverses cibles moléculaires. Le groupe acide boronique peut former des liaisons covalentes réversibles avec les diols et autres nucléophiles, ce qui le rend utile dans la conception d’inhibiteurs enzymatiques et de capteurs. Le groupe cyclopropylcarbamoyle peut également contribuer à la réactivité et à la spécificité du composé en apportant des effets stériques et électroniques.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide phénylboronique : Un analogue plus simple avec un cycle phényle et un groupe acide boronique.
Acide (4-méthylphényl)boronique : Structure similaire mais avec un groupe méthyle en position para.
Acide (cyclopropylcarbamoyl)phénylboronique : Structure similaire mais sans le groupe méthyle.
Unicité
L’acide (5-(cyclopropylcarbamoyl)-2-méthylphényl)boronique est unique en raison de la combinaison des groupes cyclopropylcarbamoyle et méthyle sur le cycle phényle. Ce motif de substitution unique peut influencer la réactivité, la stabilité et la spécificité du composé dans diverses applications, ce qui en fait un outil précieux à la fois en recherche et en milieu industriel.
Propriétés
Numéro CAS |
832114-38-2 |
|---|---|
Formule moléculaire |
C11H14BNO3 |
Poids moléculaire |
219.05 g/mol |
Nom IUPAC |
[5-(cyclopropylcarbamoyl)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C11H14BNO3/c1-7-2-3-8(6-10(7)12(15)16)11(14)13-9-4-5-9/h2-3,6,9,15-16H,4-5H2,1H3,(H,13,14) |
Clé InChI |
XVQPEKNAGZAAEV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)NC2CC2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



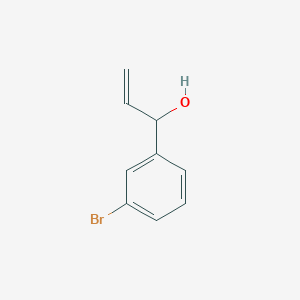
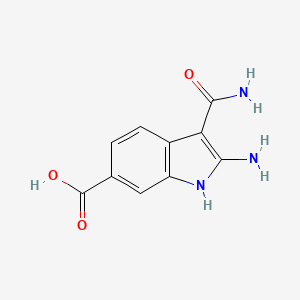

![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)

![3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11889434.png)
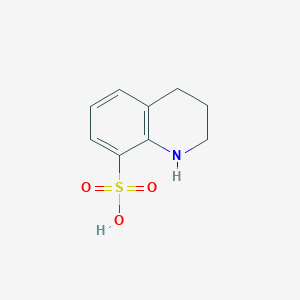

![1,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889461.png)
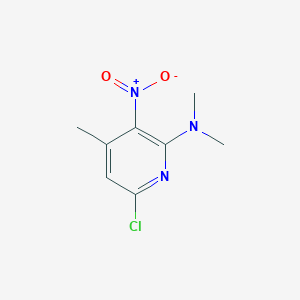

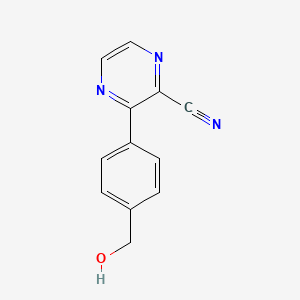
![7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11889483.png)
